N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine
Brand Name:
Vulcanchem
CAS No.:
126190-18-9
VCID:
VC0138191
InChI:
InChI=1S/C11H12BrNO5S/c1-5(14)13-8(11(17)18)4-19-9-3-6(15)2-7(12)10(9)16/h2-3,8,15-16H,4H2,1H3,(H,13,14)(H,17,18)/t8-/m0/s1
SMILES:
CC(=O)NC(CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O
Molecular Formula:
C11H12BrNO5S
Molecular Weight:
350.19 g/mol
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine
CAS No.: 126190-18-9
Main Products
VCID: VC0138191
Molecular Formula: C11H12BrNO5S
Molecular Weight: 350.19 g/mol
CAS No. | 126190-18-9 |
---|---|
Product Name | N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine |
Molecular Formula | C11H12BrNO5S |
Molecular Weight | 350.19 g/mol |
IUPAC Name | (2R)-2-acetamido-3-(3-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |
Standard InChI | InChI=1S/C11H12BrNO5S/c1-5(14)13-8(11(17)18)4-19-9-3-6(15)2-7(12)10(9)16/h2-3,8,15-16H,4H2,1H3,(H,13,14)(H,17,18)/t8-/m0/s1 |
Standard InChIKey | NWHGRDNQEXMEMK-QMMMGPOBSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |
SMILES | CC(=O)NC(CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |
Canonical SMILES | CC(=O)NC(CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |
Synonyms | 2-bromo-6-(N-acetylcystein-S-yl)hydroquinone 6-BACYHQ |
PubChem Compound | 130860 |
Last Modified | Dec 23 2021 |
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